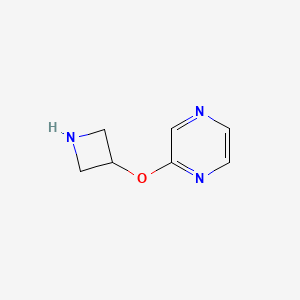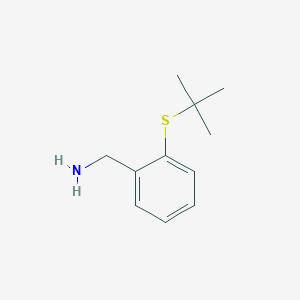
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline is a heterocyclic compound that features a benzimidazole ring fused with an aniline group through a sulfur atom. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline can be achieved through various methods. One common approach involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield this compound .
Analyse Chemischer Reaktionen
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is studied for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with proteins and enzymes, leading to inhibition or activation of various biological processes. The sulfur atom in the compound may also play a role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-2-yl)aniline: Lacks the sulfur atom, which may affect its biological activity and reactivity.
2-(1H-benzimidazol-2-yl)thioaniline: Contains a sulfur atom but differs in the position of the aniline group.
The presence of the sulfur atom in this compound makes it unique and may contribute to its distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C13H11N3S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C13H11N3S/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13/h1-8H,14H2,(H,15,16) |
InChI-Schlüssel |
VLHPFZVRLRXVEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B8728875.png)


![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8728886.png)
![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol](/img/structure/B8728899.png)


![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)

![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)


